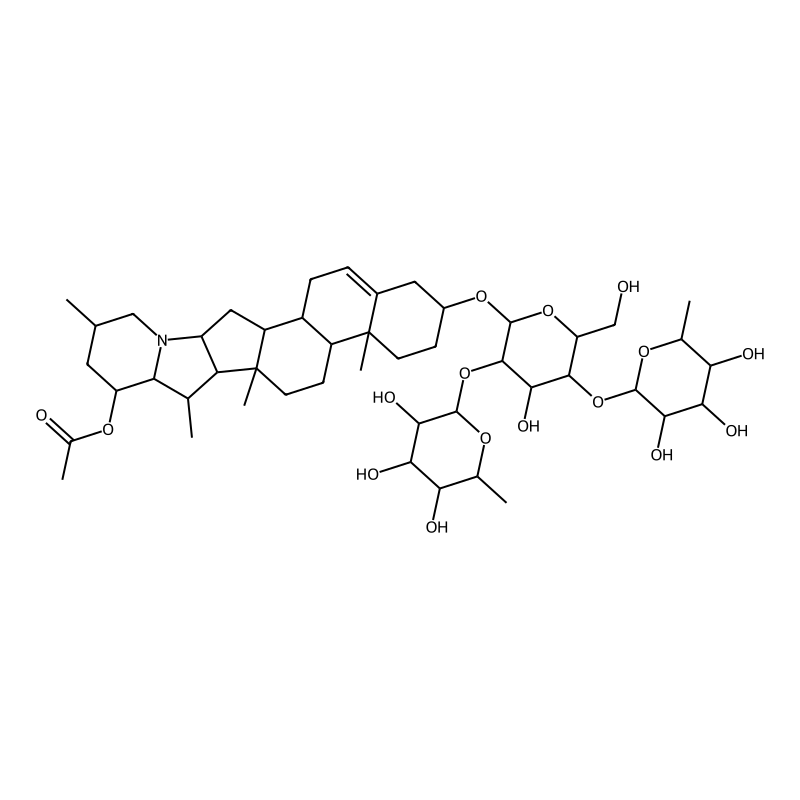Leptine I, from Solanum chacoense

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Leptine I is a glycoalkaloid compound derived from the wild potato species Solanum chacoense, which is native to South America and has been identified for its resistance to various pests, particularly the Colorado potato beetle (Leptinotarsa decemlineata). This compound is part of a broader class of compounds known as leptines, which are acylated glycoalkaloids. Leptine I has the molecular formula and is notable for its complex structure and potential biological activities, including insecticidal properties that contribute to the plant's natural defenses against herbivores .
- Hydrolysis: Breakdown in acidic or basic conditions.
- Oxidation: Interaction with reactive oxygen species leading to degradation.
- Complexation: Formation of complexes with metal ions or proteins, influencing its bioactivity.
These reactions can significantly affect the stability and efficacy of Leptine I in agricultural applications .
The synthesis of Leptine I can be approached through both natural extraction and synthetic chemistry:
- Natural Extraction: Obtained from the foliage of Solanum chacoense through solvent extraction techniques, often using ethanol or methanol to isolate glycoalkaloids.
- Synthetic Methods: Laboratory synthesis may involve multi-step organic synthesis strategies that replicate the natural biosynthetic pathways. This includes the use of precursor compounds and specific reagents to achieve the desired structural modifications.
Research into synthetic methods aims to enhance yield and purity while minimizing environmental impact .
Leptine I has several applications:
- Agricultural Use: As a natural pesticide, it offers an eco-friendly alternative to synthetic chemicals, helping to manage pest populations without harming beneficial insects.
- Pharmaceutical Potential: Its biological activities suggest potential therapeutic uses, including anti-cancer properties that are being explored in preclinical studies.
- Biotechnology: Leptine I can be utilized in genetic engineering efforts aimed at enhancing pest resistance in cultivated potato varieties .
Interaction studies involving Leptine I focus on its effects on various biological systems:
- Insect Interaction: Research has shown that Leptine I affects feeding behavior in herbivorous insects, leading to reduced growth rates and survival.
- Cellular Interactions: Studies indicate that Leptine I may interact with cellular membranes, influencing cell signaling pathways related to stress responses in plants.
- Synergistic Effects: Investigations into combinations with other natural compounds reveal enhanced pest resistance when used in conjunction with other plant-derived substances .
Leptine I belongs to a family of glycoalkaloids that share structural and functional similarities. Here are some comparable compounds:
| Compound Name | Source | Unique Features |
|---|---|---|
| Solanine | Solanum tuberosum | Commonly found in cultivated potatoes; toxic at high levels. |
| Chaconine | Solanum tuberosum | Similar structure; known for its bitter taste and toxicity. |
| Tomatine | Solanum lycopersicum | Found in tomatoes; exhibits antifungal properties. |
| Aclacin | Solanum aculeatissimum | Exhibits insecticidal properties; less studied than leptines. |
Leptine I is unique due to its specific acylation patterns and its demonstrated efficacy against particular pests while being less toxic to non-target organisms compared to other glycoalkaloids like solanine .
Purity
XLogP3
Exact Mass
Appearance
Storage
Dates
2: Lorenzen JH, Balbyshev NF, Lafta AM, Casper H, Tian X, Sagredo B. Resistant potato selections contain leptine and inhibit development of the Colorado potato beetle (Coleoptera: Chrysomelidae). J Econ Entomol. 2001 Oct;94(5):1260-7. PubMed PMID: 11681692.
3: Molnár I, Besenyei E, Thieme R, Thieme T, Aurori A, Baricz A, Banciu HL, Rakosy-Tican E. Mismatch repair deficiency increases the transfer of antibiosis and antixenosis properties against Colorado potato beetle in somatic hybrids of Solanum tuberosum + S. chacoense. Pest Manag Sci. 2017 Jul;73(7):1428-1437. doi: 10.1002/ps.4473. Epub 2016 Dec 20. PubMed PMID: 27862922.








